1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione

Thermal stability Physicochemical property Process development

Researchers requiring N-aryl maleimide building blocks face challenges when substitution pattern dictates reactivity and biological activity. 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione (CAS 65833-09-2) delivers a defined 3,5-dimethyl substitution profile not replicable by other regioisomers. • Distinct steric/electronic properties for asymmetric catalysis ligand synthesis & antimicrobial SAR probe development • High boiling point (359.7°C at 760 mmHg) supports thermal cycloadditions & high-temperature process chemistry • Supplied as a solid with 95% minimum purity; enhanced organic solubility versus unsubstituted N-phenylmaleimide

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 65833-09-2
Cat. No. B1295939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione
CAS65833-09-2
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2C(=O)C=CC2=O)C
InChIInChI=1S/C12H11NO2/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12(13)15/h3-7H,1-2H3
InChIKeyPECLZIRCLUPWGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione (CAS 65833-09-2): Technical Baseline for Procurement and Scientific Selection


1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione (CAS 65833-09-2) is an N-aryl maleimide derivative characterized by a pyrrole-2,5-dione core substituted at the 1-position with a 3,5-dimethylphenyl group . It belongs to the class of substituted maleimides, which are valued as versatile intermediates in organic synthesis and as scaffolds for the development of bioactive molecules [1]. Commercial availability typically includes a minimum purity specification of 95%, with the compound supplied as a solid for research and development applications .

1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione: Why In-Class Substitution is Not Straightforward


Within the N-aryl maleimide family, substitution pattern on the phenyl ring profoundly influences physicochemical properties, solubility, and biological activity, precluding simple generic interchange. As demonstrated in comparative analyses, N-(2,3-dimethylphenyl)maleimide exhibits significantly higher solubility and reduced toxicity relative to the unsubstituted phenyl analog (NPMI) [1], while electron-donating substituents on N-phenylmaleimides modulate antibacterial potency via steric and electronic effects [2]. Consequently, the specific 3,5-dimethyl substitution of the target compound imparts a distinct profile that cannot be replicated by other regioisomers (e.g., 2,3- or 3,4-dimethyl) or by halogenated analogs. Selection of the appropriate maleimide derivative therefore demands careful consideration of the precise substitution pattern to match the intended application's performance requirements.

1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione: Quantitative Differentiation Evidence


Elevated Boiling Point Confers Enhanced Thermal Stability for High-Temperature Processing

The target compound exhibits a significantly higher boiling point at atmospheric pressure compared to the unsubstituted N-phenylmaleimide (NPMI). Specifically, 1-(3,5-dimethylphenyl)-1H-pyrrole-2,5-dione has a predicted boiling point of 359.7°C at 760 mmHg , whereas NPMI boils at approximately 299.3°C under the same conditions [1]. This difference of +60.4°C suggests that the 3,5-dimethyl substitution enhances thermal stability, making the compound more suitable for applications involving elevated temperatures or requiring reduced volatility.

Thermal stability Physicochemical property Process development

Regioisomeric Dimethyl Substitution Modulates Solubility and Toxicity Profile

Patent data directly comparing N-(2,3-dimethylphenyl)maleimide with N-phenylmaleimide (NPMI) demonstrate that the introduction of methyl groups on the phenyl ring markedly alters key material properties. N-(2,3-dimethylphenyl)maleimide is described as 'less toxic than the phenyl analog (NPMI)' and exhibits 'higher solubility than the phenyl analog' [1]. By class-level inference, the 3,5-dimethyl regioisomer is expected to similarly exhibit altered solubility and potentially reduced toxicity relative to NPMI, though the magnitude and exact profile will differ due to the distinct substitution pattern. This underscores that dimethyl substitution—and its specific regioisomer—cannot be treated as generic equivalents.

Solubility Toxicity Structure-property relationship

Steric and Electronic Effects of 3,5-Dimethyl Substitution Impart Distinct Antimicrobial SAR Profile

Structure-activity relationship (SAR) studies on N-aryl maleimides have established that substituents on the aromatic ring modulate antibacterial potency. Electron-donating and electron-withdrawing groups both tend to decrease activity relative to unsubstituted N-phenylmaleimide, an effect attributed to steric hindrance [1]. Furthermore, in a series of N-substituted maleimides, neutral maleimides demonstrated MIC values in the range of 0.5–4 µg/mL against fungi and exhibited structure-dependent antibacterial activity [2]. While direct MIC data for 1-(3,5-dimethylphenyl)-1H-pyrrole-2,5-dione are not publicly available, the 3,5-dimethyl substitution pattern is expected to produce a unique steric and electronic environment that differentiates its antimicrobial profile from that of unsubstituted, mono-substituted, or differently di-substituted analogs. This SAR knowledge enables researchers to rationally select the 3,5-dimethyl derivative when a specific balance of steric bulk and electronic donation is desired.

Antimicrobial activity Structure-activity relationship Drug discovery

1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione: Optimal Application Scenarios Based on Evidence


Synthetic Intermediate in High-Temperature Organic Reactions

The elevated boiling point (359.7°C at 760 mmHg) of 1-(3,5-dimethylphenyl)-1H-pyrrole-2,5-dione, relative to simpler N-aryl maleimides, suggests its suitability as a synthetic intermediate in reactions requiring elevated temperatures, such as high-boiling solvent conditions or thermal cycloadditions, where lower-boiling analogs might volatilize or degrade . This property supports its use in robust process chemistry workflows where thermal stability is a key selection criterion.

Building Block for Tailoring Solubility and Safety in Polymer or Material Synthesis

Based on class-level evidence that N-(2,3-dimethylphenyl)maleimide exhibits higher solubility and reduced toxicity versus N-phenylmaleimide , the 3,5-dimethyl regioisomer can be rationally selected for applications where enhanced solubility in organic media or a more favorable toxicological profile is desired. This makes it a candidate for synthesizing specialty polymers, coatings, or functional materials where processing ease and safety considerations are paramount.

Scaffold for Probing Steric and Electronic Effects in Antimicrobial Maleimide SAR

The distinct 3,5-dimethyl substitution pattern offers a defined steric and electronic perturbation relative to unsubstituted or mono-substituted N-aryl maleimides. Researchers investigating structure-activity relationships of maleimide-based antimicrobials can employ this compound as a specific probe to assess the impact of symmetric meta-methyl substitution on biological activity, leveraging the known class SAR that substituents modulate potency via steric and electronic effects and that neutral maleimides exhibit MIC values in the low µg/mL range [3].

Precursor for Asymmetric Catalysis Ligands

The 3,5-dimethylphenyl motif is a privileged substituent in chiral ligands for asymmetric catalysis, as evidenced by its incorporation into bis-phospholano maleimide derivatives used in enantioselective hydrogenation . The target compound serves as a foundational intermediate for constructing such advanced ligands, where the 3,5-dimethylphenyl group contributes to the chiral environment and catalytic efficiency.

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